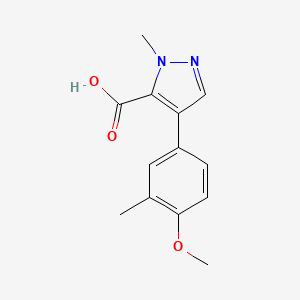
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide, also known as MDMP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been gaining popularity in the research community due to its potential therapeutic benefits. MDMP is a designer drug that is structurally similar to MDMA, but its effects are not yet fully understood.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide works by interacting with the serotonin and dopamine receptors in the brain. It binds to these receptors and causes an increase in the release of these neurotransmitters, leading to a feeling of euphoria and increased sociability. The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-methylpropanamide is not yet fully understood and requires further research.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and sweating. The effects of N-(1,3-benzodioxol-5-yl)-2-methylpropanamide can last for several hours and can lead to feelings of empathy, love, and emotional openness. However, the long-term effects of N-(1,3-benzodioxol-5-yl)-2-methylpropanamide on the body and brain are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and potential therapeutic benefits. However, it also has several limitations, including its potential for abuse and lack of research on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-methylpropanamide. One area of research is to further understand its mechanism of action and how it interacts with the serotonin and dopamine receptors in the brain. Another area of research is to study its potential therapeutic benefits for mental health disorders and cognitive function. Additionally, more research is needed to understand the long-term effects of N-(1,3-benzodioxol-5-yl)-2-methylpropanamide on the body and brain.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-2-methylpropanamide, or N-(1,3-benzodioxol-5-yl)-2-methylpropanamide, is a synthetic compound that has potential therapeutic benefits for mental health disorders and cognitive function. Its mechanism of action and long-term effects are not yet fully understood, and further research is needed to fully understand its potential. N-(1,3-benzodioxol-5-yl)-2-methylpropanamide has advantages and limitations for lab experiments, and future directions for research include understanding its mechanism of action, studying its therapeutic benefits, and understanding its long-term effects.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-methylpropanamide involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The resulting product is then purified through recrystallization to obtain N-(1,3-benzodioxol-5-yl)-2-methylpropanamide in its pure form. The synthesis of N-(1,3-benzodioxol-5-yl)-2-methylpropanamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide has been studied for its potential therapeutic benefits in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use in enhancing cognitive function and improving memory. N-(1,3-benzodioxol-5-yl)-2-methylpropanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)11(13)12-8-3-4-9-10(5-8)15-6-14-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGOAPHCXQSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)